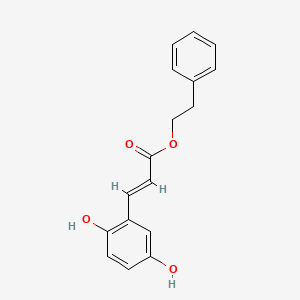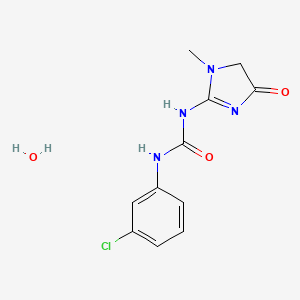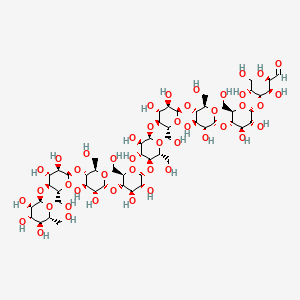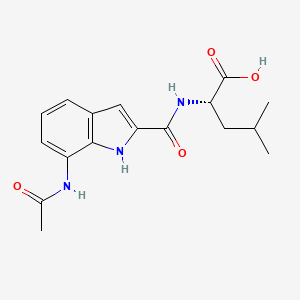
9-Mesityl-2,7-dimethoxy-10-methylacridin-10-ium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Mesityl-2,7-dimethoxy-10-methylacridin-10-ium tetrafluoroborate is a robust acridinium-based photocatalyst. It is known for its high chemical stability and attenuated redox potential, making it an alternative to transition-metal-based photocatalysts . This compound is used in various photoredox catalysis applications, including anti-Markovnikov hydroamination and hydroetherification reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Mesityl-2,7-dimethoxy-10-methylacridin-10-ium tetrafluoroborate typically involves the reaction of 9-mesityl-10-methylacridinium with 2,7-dimethoxy groups under specific conditions. The reaction is carried out in the presence of tetrafluoroboric acid to form the tetrafluoroborate salt . The process involves careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using standard techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
9-Mesityl-2,7-dimethoxy-10-methylacridin-10-ium tetrafluoroborate undergoes various types of reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as a photocatalyst.
Reduction: The compound can also be involved in reduction reactions under specific conditions.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Hydroamination reagents: For anti-Markovnikov hydroamination reactions.
Carboxylic acids: Used in the addition to alkenes.
Langlois reagent: For hydrotrifluoromethylation of styrenes.
Major Products Formed
The major products formed from these reactions include:
Amines: From hydroamination reactions.
Carboxylic acid derivatives: From addition reactions.
Trifluoromethylated compounds: From hydrotrifluoromethylation reactions.
Wissenschaftliche Forschungsanwendungen
9-Mesityl-2,7-dimethoxy-10-methylacridin-10-ium tetrafluoroborate has a wide range of applications in scientific research:
Medicine: Investigated for use in photodynamic therapy and other medical applications.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 9-Mesityl-2,7-dimethoxy-10-methylacridin-10-ium tetrafluoroborate involves its role as a photocatalyst. Upon exposure to light, the compound undergoes excitation to form a highly reactive cation radical species. This species can then participate in various chemical transformations, facilitating reactions such as hydroamination and hydrotrifluoromethylation . The molecular targets and pathways involved include the activation of alkenes and the formation of reactive intermediates that drive the desired chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Mesityl-10-methylacridinium tetrafluoroborate: Another acridinium-based photocatalyst with similar applications.
2,7-Dimethyl-9-mesityl-10-methylacridinium tetrafluoroborate: Known for its higher chemical stability and attenuated redox potential.
9-Mesityl-2,7-dimethyl-10-phenylacridinium tetrafluoroborate: Used in similar photoredox catalysis applications.
Uniqueness
9-Mesityl-2,7-dimethoxy-10-methylacridin-10-ium tetrafluoroborate is unique due to its specific substitution pattern, which imparts distinct photochemical properties. Its high chemical stability and ability to facilitate a wide range of photoredox reactions make it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
2,7-dimethoxy-10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26NO2.BF4/c1-15-11-16(2)24(17(3)12-15)25-20-13-18(27-5)7-9-22(20)26(4)23-10-8-19(28-6)14-21(23)25;2-1(3,4)5/h7-14H,1-6H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMWBWBWRDTDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=C(C=CC3=[N+](C4=C2C=C(C=C4)OC)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate;hydrochloride](/img/structure/B8135536.png)

![6-[(3S,12S)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B8135560.png)


![2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-8H-pteridin-4-one](/img/structure/B8135582.png)


![Ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B8135624.png)

![2-(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride](/img/structure/B8135635.png)

